![molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2](/img/structure/B13516600.png)
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemistry . This reaction allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition can be scaled up for larger production. The use of photochemistry in an industrial setting would require specialized equipment to ensure consistent light exposure and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug design, particularly as a scaffold for creating new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and substitution patterns.
Bicyclo[2.1.1]hexanes: These compounds lack the oxygen atom in the ring, which can significantly alter their chemical properties and reactivity.
Uniqueness
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its specific substitution pattern and the presence of the oxygen atom in the bicyclic ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
31357-67-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-methyl-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3 |
InChI Key |
ZTWOSKXNUYNXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


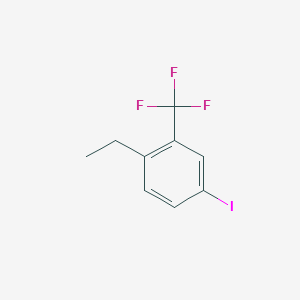

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
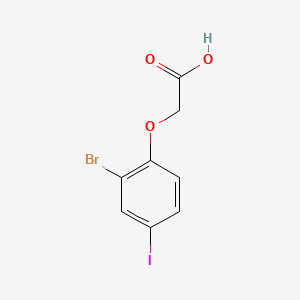
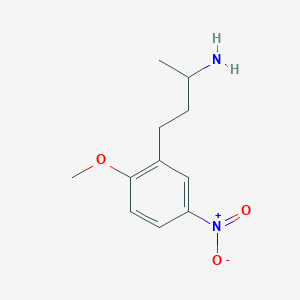
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
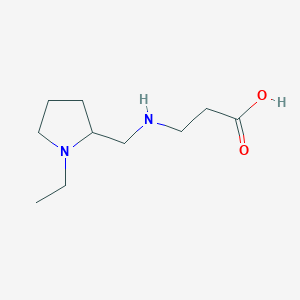
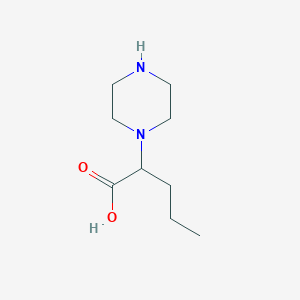

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
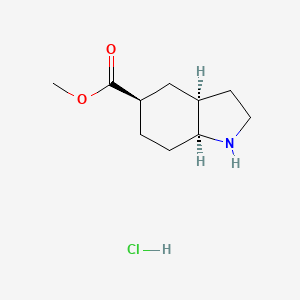
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

